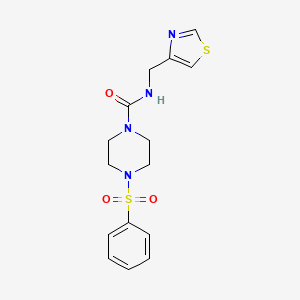![molecular formula C19H21N3O4S B7542748 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)
4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide, also known as PTM, is a synthetic compound that has been of great interest in scientific research. This molecule is a member of the morpholine family and has been extensively studied for its potential applications in drug development. PTM has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the development or progression of diseases.
Biochemical and Physiological Effects:
4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide has also been shown to have anti-microbial effects by inhibiting the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide in lab experiments is that it exhibits a range of biological activities, making it a versatile compound that can be used in a variety of studies. Additionally, its synthesis method is well-established, making it relatively easy to obtain. However, one limitation of using 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more targeted drugs. Additionally, 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide could be further studied for its potential applications in treating specific diseases, such as cancer or inflammatory disorders. Finally, new synthetic methods for 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide could be developed to improve its yield and purity.
Métodos De Síntesis
4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of morpholine with 3-phenyl-2-thiophenecarboxylic acid, followed by the addition of N,N'-carbonyldiimidazole and 2-aminoacetophenone. The resulting product is then purified through chromatography to obtain pure 4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide.
Aplicaciones Científicas De Investigación
4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide has been extensively studied for its potential applications in drug development. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs that can be used to treat a range of diseases.
Propiedades
IUPAC Name |
4-[3-phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c20-17(23)15-12-22(8-9-26-15)19(25)14(11-13-5-2-1-3-6-13)21-18(24)16-7-4-10-27-16/h1-7,10,14-15H,8-9,11-12H2,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGNFCJLZGRZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea](/img/structure/B7542668.png)
![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![1-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542694.png)
![1-Ethyl-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542700.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7542717.png)

![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)
![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)

![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)

![7-methoxy-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7542771.png)